

Application Notes and Protocols for Assessing Synergistic Effects of LP-184

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Compound of Interest

Compound Name: Antitumor agent-184

Cat. No.: B15580495

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Introduction

LP-184 is a next-generation acylfulvene prodrug that exhibits potent anti-cancer activity through a targeted mechanism.^{[1][2]} It is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors.^{[3][4][5]} Upon activation, LP-184 becomes a powerful DNA alkylating agent, inducing double-strand breaks (DSBs) and interstrand cross-links.^{[1][2][4]} This mechanism is particularly effective in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as those with mutations in Homologous Recombination (HR) or Nucleotide Excision Repair (NER) genes, creating a synthetically lethal effect.^{[1][2][3][5]}

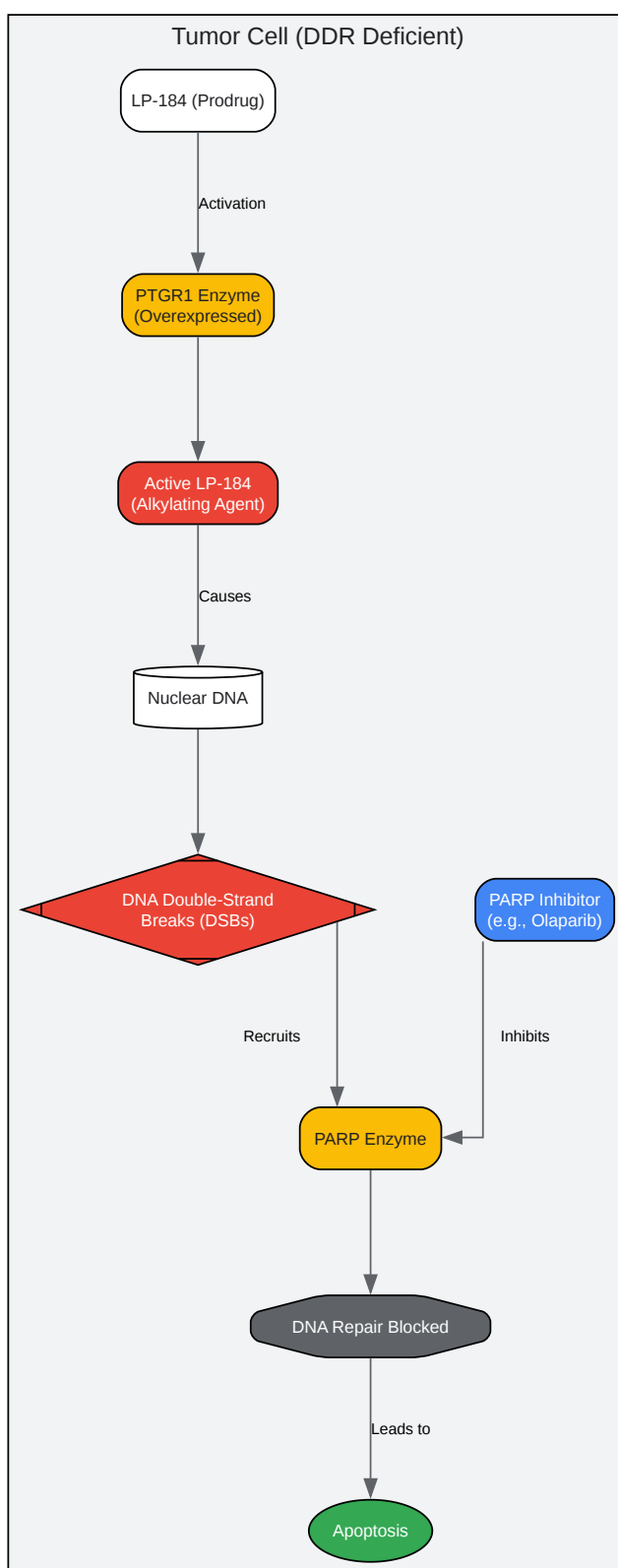
These application notes provide a framework for assessing the synergistic potential of LP-184 with other therapeutic agents. Preclinical studies have demonstrated strong synergy with Poly (ADP-ribose) polymerase (PARP) inhibitors, checkpoint inhibitors, and radiotherapy.^{[3][6][7]} The protocols outlined below offer detailed methodologies for quantifying these interactions both in vitro and in vivo.

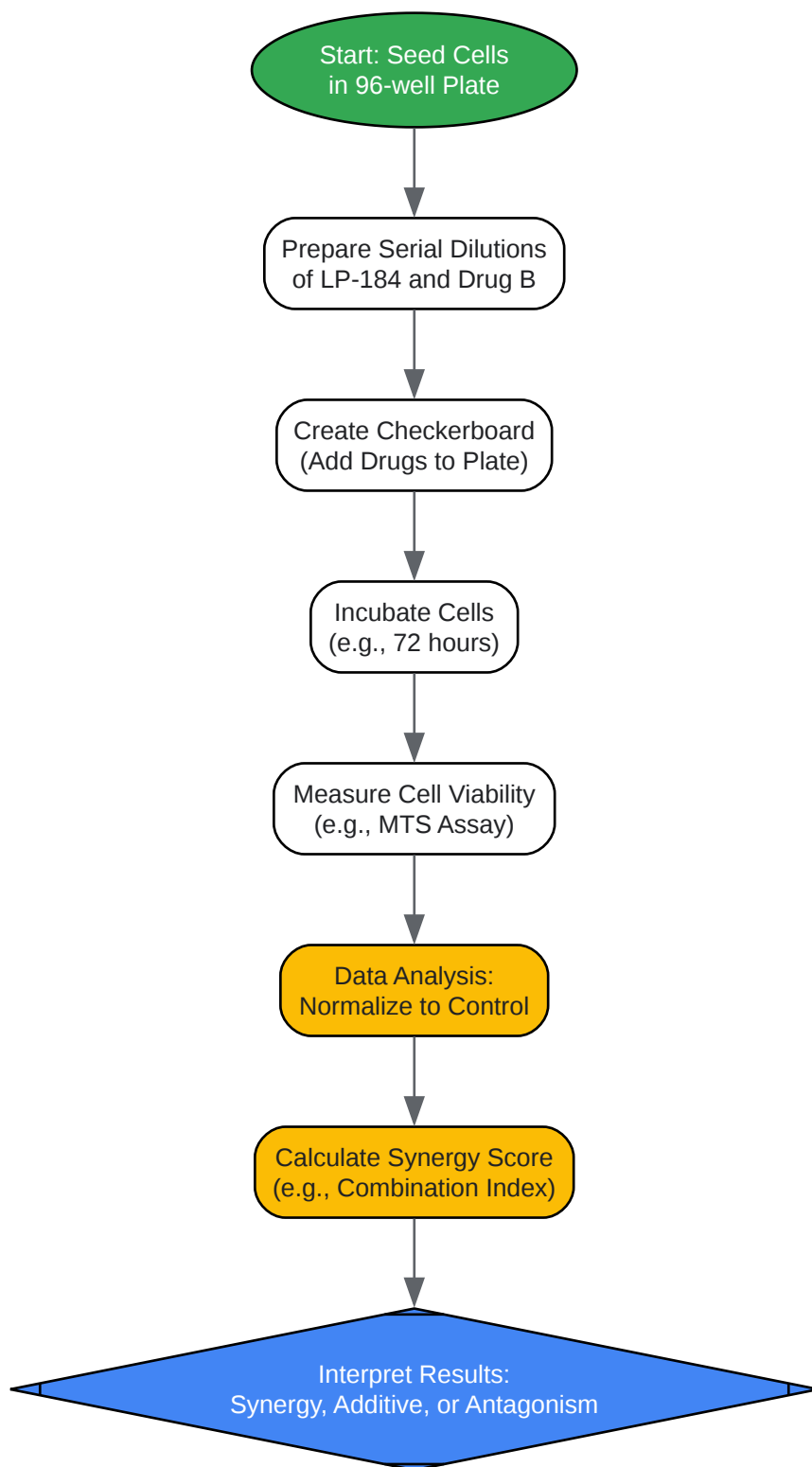
Mechanism of Action and Synergy Rationale

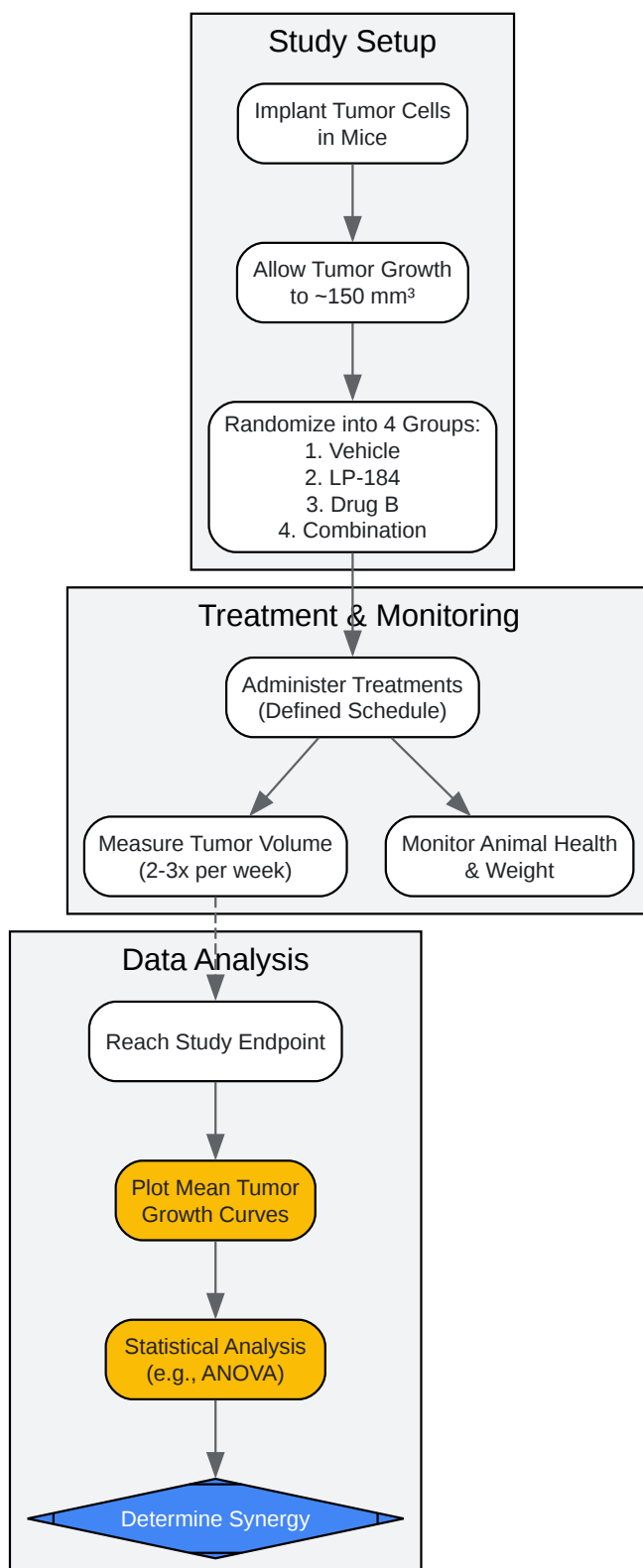
LP-184's unique activation mechanism within PTGR1-overexpressing tumor cells minimizes damage to normal tissues.^[8] Its primary mode of action, the generation of extensive DNA damage, provides a strong rationale for combination therapies. The goal is to create a multi-

pronged attack on cancer cells, enhancing therapeutic efficacy, overcoming resistance, and potentially reducing required dosages to minimize toxicity.

A key synergistic interaction has been observed with PARP inhibitors (e.g., olaparib, rucaparib). [3][5] This combination creates a "one-two punch": LP-184 induces significant DNA damage, while the PARP inhibitor prevents the cancer cell from repairing this damage, leading to catastrophic genomic instability and apoptosis.[7] This synergy has been observed even in PARP inhibitor-resistant models.[3][5]







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